5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

説明

Chemical Identity and Nomenclature

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a halogenated heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted at positions 3 and 5. Its systematic nomenclature and key identifiers are summarized below:

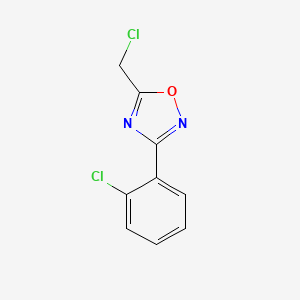

The compound’s structure features a 1,2,4-oxadiazole ring with a chloromethyl group (-CH₂Cl) at position 5 and a 2-chlorophenyl moiety at position 3. This substitution pattern distinguishes it from related derivatives, such as 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 57238-75-2), where the chlorine substituent on the phenyl ring is para rather than ortho.

Historical Context in Heterocyclic Chemistry

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger, who described its formation via cyclization reactions involving nitrile oxides. However, the specific derivative this compound gained prominence much later, driven by the broader exploration of halogenated heterocycles in the late 20th century.

Key milestones in its development include:

- Structural Characterization : Early studies focused on optimizing synthetic routes for chloro-substituted oxadiazoles, leveraging amidoxime intermediates and O-acylation strategies.

- Bioisosteric Applications : The compound’s bioisosteric equivalence to esters and amides made it valuable in medicinal chemistry, particularly in designing protease inhibitors and antimicrobial agents.

- Agrochemical Relevance : Its halogenated aromatic system was later explored for pesticidal properties, aligning with trends in N,O-heterocycle-based agrochemicals.

Position Within 1,2,4-Oxadiazole Derivative Classifications

The compound belongs to the 3,5-disubstituted 1,2,4-oxadiazole subclass, which is defined by substitutions at both the 3- and 5-positions of the heterocyclic ring. Its structural and functional attributes are compared to other derivatives in Table 1.

Key Structural and Electronic Features:

- Ortho-Substitution Effects : The 2-chlorophenyl group introduces steric hindrance and electronic effects that influence reactivity. For example, the ortho-chloro substituent reduces ring planarity, potentially altering binding affinity in biological systems compared to para-substituted analogs.

- Chloromethyl Flexibility : The chloromethyl group at position 5 serves as a reactive handle for further functionalization, enabling nucleophilic substitutions or cross-coupling reactions.

特性

IUPAC Name |

5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZWQESMXKKSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368858 | |

| Record name | 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50737-32-1 | |

| Record name | 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclocondensation of 2-Chloro-N-hydroxybenzamidine with Chloroacetyl Chloride

The most widely reported method involves the cyclocondensation of 2-chloro-N-hydroxybenzamidine with chloroacetyl chloride under reflux conditions. This reaction proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by cyclodehydration to form the oxadiazole ring.

Reaction Conditions:

- Solvent: 1,2-Dichloroethane or toluene.

- Base: Pyridine or triethylamine (Et3N) to neutralize HCl byproducts.

- Temperature: Reflux (80–110°C).

- Atmosphere: Inert conditions (N2 or Ar) to prevent hydrolysis.

A representative procedure from Journal of Medicinal Chemistry (2022) reports dissolving 2-chloro-N-hydroxybenzamidine (1.0 equiv) in 1,2-dichloroethane, followed by dropwise addition of chloroacetyl chloride (1.2 equiv) and pyridine (1.5 equiv). After 4 hours under reflux, the mixture is cooled, washed with NaHCO3, and purified via crystallization to yield 168 mg (65%) of the target compound.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65% |

| Purity (HPLC) | >95% |

| Reaction Time | 4 hours |

| Purification Method | Crystallization (ethanol) |

Amidoxime Acylation Followed by Cyclization

This two-step approach involves synthesizing 2-(2-chlorophenyl)amidoxime followed by acylation with chloroacetyl chloride. The method is advantageous for scalability and intermediate isolation.

Step 1: Synthesis of 2-(2-Chlorophenyl)amidoxime

2-Chlorobenzonitrile is reacted with hydroxylamine hydrochloride in ethanol/water (5:1) under reflux for 4 hours. The amidoxime intermediate precipitates upon cooling and is filtered.

Step 2: Acylation and Cyclization

The amidoxime is dissolved in dichloromethane (DCM), and Et3N (1.5 equiv) is added. Chloroacetyl chloride (1.2 equiv) is introduced dropwise at 0°C, followed by reflux in toluene for 12 hours. The product is isolated via column chromatography (hexane/ethyl acetate, 9:1).

Key Data:

| Parameter | Value |

|---|---|

| Overall Yield | 58–72% |

| Intermediate Purity | 90% (amidoxime) |

| Cyclization Time | 12 hours |

| Purification Method | Column chromatography |

One-Pot Synthesis from 2-Chlorobenzonitrile

A solvent-free, one-pot method simplifies the synthesis by combining nitrile hydroxylation and cyclization. This approach avoids intermediate isolation, improving efficiency.

Procedure:

- Hydroxylamine Addition: 2-Chlorobenzonitrile (1.0 equiv) is mixed with hydroxylamine hydrochloride (1.5 equiv) and NaOH (0.6 equiv) in ethanol/water. The mixture is refluxed for 4 hours to form the amidoxime in situ.

- Acylation/Cyclization: Chloroacetyl chloride (1.2 equiv) is added directly, and the solution is refluxed in toluene for 6 hours. The product precipitates upon cooling and is recrystallized.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 70–78% |

| Reaction Time | 10 hours (total) |

| Solvent | Toluene |

| Purification Method | Recrystallization (hexane) |

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

The formation of 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole proceeds via a concerted cyclodehydration mechanism. Key side reactions include:

Industrial-Scale Considerations

For large-scale production, the amidoxime acylation method is preferred due to:

- Compatibility with continuous flow reactors.

- Lower solvent volumes (toluene vs. 1,2-dichloroethane).

- Ease of byproduct (HCl) removal via gas scrubbing.

化学反応の分析

Types of Reactions

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce alcohol derivatives.

科学的研究の応用

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. A study highlighted the synthesis of various oxadiazole derivatives, including 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, which showed promising results against different cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that it possesses effective antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent . This is particularly relevant in the context of increasing antibiotic resistance.

Polymer Chemistry

This compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its chloromethyl group allows for further functionalization, enabling the creation of materials suitable for high-performance applications . Research has focused on incorporating this compound into polymer matrices to improve their characteristics.

Photochemical Applications

The compound's unique structure allows it to participate in photochemical reactions, making it useful in developing light-sensitive materials. Studies have shown that oxadiazole derivatives can be employed in photolithography and as components in organic light-emitting diodes (OLEDs) due to their favorable electronic properties .

Chemical Sensors

This compound has potential applications in the development of chemical sensors. Its ability to interact with various analytes can be exploited to create sensitive detection systems for environmental monitoring or biomedical applications .

Reagent in Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for synthesizing other complex molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of various derivatives that are valuable in pharmaceutical research .

Case Studies and Research Findings

作用機序

The mechanism of action of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl and 2-chlorophenyl groups can influence its binding affinity and selectivity towards these targets.

類似化合物との比較

Table 1: Structural and Functional Comparisons

| Compound Name | Key Structural Features | Biological Activity/Properties | Reference |

|---|---|---|---|

| 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | 2-Chlorophenyl at position 3; chloromethyl at 5 | Inferred antimicrobial/anticancer activity | N/A |

| 5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole | 4-Isopropylphenyl at position 3 | Enhanced lipophilicity; potential CNS activity | |

| 5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | 2-Chlorophenyl and 4-nitrophenyl groups | Unique electronic properties; anticancer | |

| 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole | 3-Chlorophenyl at position 5; methyl at 3 | Moderate cytotoxicity | |

| 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | Bromophenyl at position 3 | Broader halogen interactions; anticancer |

Key Observations:

Substituent Position: The 2-chlorophenyl group in the target compound introduces steric hindrance and ortho-directed electronic effects, which may enhance binding specificity compared to para-substituted analogs (e.g., 4-isopropylphenyl ).

Halogen Effects :

- Bromine in 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole may improve hydrophobic interactions in biological systems compared to chlorine, albeit at the cost of increased molecular weight.

Table 2: Activity Comparison of Select Oxadiazoles

| Compound Name | IC50/Activity Level | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Not reported | Likely enzyme/receptor inhibition | N/A |

| 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | 0.275 µM (Anticancer) | Tubulin inhibition | |

| 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | High activity | Apoptosis induction |

- Anticancer Activity : The ethenyl group in 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole correlates with higher potency, suggesting that unsaturated substituents may enhance DNA intercalation or protein binding.

- Antimicrobial Activity : Thiol or amine groups in analogs (e.g., 5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-thiol ) improve activity against Gram-positive bacteria due to increased nucleophilicity.

生物活性

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole (CAS No. 50737-32-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, particularly in the context of anticancer properties and other pharmacological effects.

Chemical Structure

The molecular formula of this compound is . Its structure features a chloromethyl group and a chlorophenyl moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. For instance:

- Cytotoxicity : In a study evaluating various oxadiazole derivatives, compounds similar to this compound exhibited significant cytotoxic activity against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma). The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent antiproliferative effects .

- Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis. Flow cytometry studies demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G2/M phase .

- Molecular Docking Studies : Molecular docking studies have suggested that this compound and its analogs may interact favorably with key proteins involved in cancer progression, such as topoisomerase I. This interaction could inhibit the enzyme's activity, further contributing to their anticancer effects .

Antiviral Activity

While primarily studied for anticancer properties, some derivatives of oxadiazoles have also been evaluated for antiviral activity. However, most studies indicate limited efficacy against viruses such as SARS-CoV-2. For example, compounds similar to this compound showed no significant antiviral activity at concentrations below 100 µM .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly influenced by their chemical structure. Modifications to the chloromethyl or chlorophenyl groups can enhance or diminish their efficacy. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl ring | Increased cytotoxicity in specific cell lines |

| Alteration of halogen positions | Variability in apoptotic induction rates |

Studies have shown that electron-withdrawing groups on the aromatic ring can enhance cytotoxicity due to increased electron deficiency at the reactive sites during biochemical interactions .

Case Studies

- Case Study on MCF-7 Cells : A recent study reported that a derivative of this compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 19.56 µM. The study utilized Annexin V staining and caspase assays to confirm apoptosis induction .

- Topoisomerase Inhibition Study : Another investigation into a series of oxadiazole derivatives found that several compounds exhibited significant inhibition of topoisomerase I activity in vitro. This inhibition was correlated with increased cytotoxicity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines .

Q & A

Q. What are the standard synthetic routes for 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, and how are yields optimized?

The compound is typically synthesized via cyclization of amidoxime precursors with chloroacetyl chloride under reflux conditions. For example, substituted benzimidamides react with NaH or Cs₂CO₃ to form the oxadiazole core, followed by chloromethylation . Key optimization steps include:

- Temperature control : Reactions are often conducted at 50–100°C to balance yield and purity.

- Catalyst selection : Cs₂CO₃ or NaH improves reaction efficiency (yields: 47–90%) .

- Purification : Column chromatography (silica gel, heptane:isopropyl acetate gradients) ensures high purity .

Q. What spectroscopic methods are used to characterize this compound?

- ¹H/¹³C NMR : Key signals include δ 4.74–4.78 ppm (chloromethyl CH₂) and aromatic protons at δ 7.30–8.04 ppm, consistent with substituted phenyl groups .

- Mass spectrometry : ESI-MS [M+H]⁺ peaks at m/z 229–263 confirm molecular weight .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-validated with theoretical values .

Q. How should this compound be handled experimentally to ensure stability?

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the chloromethyl group .

- Solubility : Prefers polar aprotic solvents (e.g., DMF, DMSO) for reactions; avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How do structural modifications influence apoptosis-inducing activity in cancer cells?

- Substituent effects : Replacing the 3-phenyl group with pyridyl or halogenated aryl enhances activity against breast (T47D) and colorectal cancer cell lines. For example, 5-(3-chlorothiophen-2-yl) derivatives show IC₅₀ values <10 µM .

- Mechanistic insights : Fluorinated analogs induce G₁-phase cell cycle arrest and caspase activation, confirmed via flow cytometry .

- SAR guidance : Electron-withdrawing groups (e.g., -CF₃, -Cl) at the 5-position improve target binding (ΔG = −19.10 kcal/mol in docking studies) .

Q. What reaction pathways enable functionalization of the chloromethyl group?

- Nucleophilic substitution : React with KCN to form nitriles or alkanes via decyanation (e.g., conversion to acetonitrile derivatives at 80°C) .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids yield biaryl derivatives, useful for probing electronic effects .

Q. How is the molecular target of this compound identified in anticancer studies?

Q. What methodologies assess in vivo efficacy of derivatives?

- MX-1 tumor xenografts : Compounds like 4l (5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole) are administered intraperitoneally (10 mg/kg, q.d.) for 21 days, with tumor volume monitored via caliper measurements .

- Pharmacokinetics : Plasma half-life (t₁/₂) and bioavailability are determined using LC-MS/MS .

Q. Can this scaffold be adapted for non-biological applications, such as energetic materials?

- Energetic performance : Bis-oxadiazole derivatives exhibit detonation velocities up to 9046 m/s and pressures of 37.4 GPa, outperforming RDX. Key design strategies include combining oxadiazole rings with nitro groups .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C, suitable for explosives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。